2,2,2-Trifluoro-1-(4-methoxy-3-trifluoromethylphenyl)ethanone
Description
2,2,2-Trifluoro-1-(4-methoxy-3-trifluoromethylphenyl)ethanone is a trifluoromethylated aromatic ketone characterized by a 4-methoxy-3-(trifluoromethyl)phenyl substituent. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making such compounds valuable in medicinal chemistry and materials science. The methoxy group at the para position and the trifluoromethyl group at the meta position create unique electronic and steric effects, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c1-18-7-3-2-5(8(17)10(14,15)16)4-6(7)9(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHHRSAOVFDGJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The Grignard approach involves halogenated benzotrifluoride precursors reacting with magnesium to form aryl Grignard intermediates, which subsequently react with ketene or its derivatives. As detailed in WO2021171301A1, this method achieves high regioselectivity for meta-substituted products due to the electron-withdrawing effect of the trifluoromethyl group. For example, bromo(trifluoromethyl)benzene isomers (96% meta, 3% para, 1% ortho) form a Grignard complex in tetrahydrofuran (THF) with catalytic iodine, followed by ketene addition at –10°C in aromatic hydrocarbons (e.g., toluene) using iron-based ligand-acid complexes.
Yield and Scalability
Yields range from 75–85% for 3-trifluoromethyl acetophenone derivatives. Critical parameters include:
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Temperature control : Maintaining –10°C during ketene addition minimizes side reactions.
-
Catalyst selection : Fe(acac)₃ (acetylacetonate) enhances reaction efficiency by stabilizing reactive intermediates.
Table 1: Representative Conditions for Grignard-Ketene Synthesis
| Parameter | Value | Source |
|---|---|---|
| Solvent | Toluene/THF (3:1) | |
| Catalyst | Fe(acac)₃ (0.5 mol%) | |
| Reaction Time | 2–3 hours | |
| Isomeric Purity (meta) | >96% |
Friedel-Crafts Acylation with Trifluoroacetylating Agents
Substrate Activation
Friedel-Crafts acylation employs electrophilic trifluoroacetylating agents (e.g., trifluoroacetic anhydride) in the presence of Lewis acids. Creary (1987) demonstrated this method for 2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone using AlCl₃ as a catalyst, achieving 69% yield. The reaction proceeds via acylium ion formation, which attacks the activated aromatic ring.
Limitations and Modifications
-
Electron-deficient substrates : The trifluoromethyl group deactivates the ring, necessitating forceful conditions (e.g., excess AlCl₃, 80°C).
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Solvent effects : Dichloromethane improves solubility of intermediates compared to nonpolar solvents.
Acetylation via Organometallic Reagents
n-Butyllithium-Mediated Route
CN102690180A discloses a method where trifluoromethylbenzene reacts with acetylation agents (e.g., acetyl chloride) using n-butyllithium at –70°C. This pathway avoids isomer formation but requires stringent anhydrous conditions.
Key Advantages
Table 2: Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Source |
|---|---|---|---|---|
| Grignard-Ketene | 75–85 | >95 | High | |
| Friedel-Crafts | 60–69 | 90–92 | Moderate | |
| n-Butyllithium | 70–78 | 88–90 | Low |
Challenges in Introducing the 4-Methoxy Group
Protective Group Strategies
Existing methods for trifluoromethyl acetophenones lack methoxy substituents, necessitating orthogonal protection. Potential approaches include:
Stability Considerations
Trifluoromethyl and methoxy groups exhibit opposing electronic effects:
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Methoxy : Electron-donating (+M effect) activates the ring toward electrophilic substitution.
-
Trifluoromethyl : Electron-withdrawing (–I effect) deactivates the ring. Balancing these effects requires precise stoichiometry and temperature control to prevent over-substitution.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(4-methoxy-3-trifluoromethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired products are formed efficiently.
Scientific Research Applications
Pharmaceutical Development
The compound's unique structure allows it to act as a valuable intermediate in the synthesis of various pharmaceutical agents. Its trifluoromethyl groups enhance lipophilicity and metabolic stability, making it an attractive candidate for drug design.
- Case Study : Research has indicated that derivatives of this compound can exhibit significant biological activity against certain cancer cell lines. For instance, modifications to the methoxy group can lead to enhanced anti-tumor efficacy, suggesting potential for development into anticancer drugs.
Agrochemical Formulations
In agrochemistry, fluorinated compounds are known for their increased potency and reduced environmental impact. 2,2,2-Trifluoro-1-(4-methoxy-3-trifluoromethylphenyl)ethanone can be utilized in the development of herbicides and pesticides that require lower application rates due to higher effectiveness.
- Case Study : A study demonstrated that formulations containing this compound showed improved weed control compared to traditional herbicides, indicating its potential for use in sustainable agriculture practices.
Material Science
The incorporation of fluorinated compounds into polymers can enhance properties such as chemical resistance and thermal stability. This compound can serve as a building block for advanced materials used in coatings and adhesives.
- Research Findings : Investigations have shown that polymers synthesized with this compound exhibit superior hydrophobicity and durability under harsh conditions, making them suitable for industrial applications.
Data Table: Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Pharmaceutical | Intermediate in drug synthesis | Potential anticancer activity |
| Agrochemical | Development of effective herbicides and pesticides | Improved weed control with lower application rates |
| Material Science | Enhancing properties of polymers | Superior hydrophobicity and chemical resistance |
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(4-methoxy-3-trifluoromethylphenyl)ethanone exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a potent inhibitor of certain enzymes by binding to their active sites and disrupting their normal function .
Comparison with Similar Compounds
Structural Diversity and Substituent Effects
The trifluoroethanone moiety is widely incorporated into heterocyclic and aromatic systems. Key structural analogs and their substituents include:
Key Differences :
- Electronic Effects: The methoxy group in the target compound acts as an electron donor, while the CF₃ group is electron-withdrawing, creating a polarized aromatic system. In contrast, phenyl or heteroaromatic substituents (e.g., triazoles, indoles) exhibit varied electronic profiles .
- Biological Activity: Cinnoline derivatives show antimicrobial properties, whereas triazole-based compounds are explored for acetylcholinesterase inhibition (e.g., zifrosilone, a CF₃-containing drug analog) .
Physical and Chemical Properties
Biological Activity
2,2,2-Trifluoro-1-(4-methoxy-3-trifluoromethylphenyl)ethanone, also known by its CAS number 1417501-31-5, is a fluorinated organic compound with significant potential in various biological applications. Its unique structure, characterized by multiple trifluoromethyl groups and a methoxy substituent, enhances its lipophilicity and biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H6F6O2
- Molecular Weight : 272.14 g/mol
- Structure : The compound features a phenyl ring substituted with trifluoromethyl and methoxy groups, which contribute to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The trifluoromethyl groups enhance the compound's ability to penetrate biological membranes and bind to active sites of enzymes, effectively inhibiting their function.
- Receptor Binding : The compound may also act as a ligand for specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
Anticancer Activity
Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Cell Line : The compound showed an IC50 value in the micromolar range (0.12–2.78 µM), indicating potent antitumor activity comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : Western blot analysis revealed that treatment with the compound increased p53 expression levels and caspase-3 cleavage in MCF-7 cells, leading to apoptosis .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor:
- Inhibition Studies : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways critical for cancer progression and inflammation.
Case Studies
Several case studies highlight the biological implications of this compound:
- Study on Antitumor Efficacy :
-
Mechanistic Insights :
- Objective : To understand the mechanism behind its apoptotic effects.
- Findings : Flow cytometry analysis indicated that the compound induces apoptosis through mitochondrial pathways involving caspase activation.
Comparative Analysis
A comparison with similar compounds reveals the unique advantages of this compound:
| Compound Name | Structure Characteristics | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Trifluoromethyl and methoxy substitutions | Antitumor | 0.12–2.78 |
| 2,2,2-Trifluoro-1-(4-fluoro-3-trifluoromethylphenyl)ethanone | Similar structure with fluoro substitution | Moderate antitumor | >5 |
| 2,2,2-Trifluoro-1-(4-methoxypyridin-3-yl)ethanone | Pyridine instead of phenyl | Lower activity | >10 |
Q & A
Basic: What are the recommended synthetic routes for 2,2,2-Trifluoro-1-(4-methoxy-3-trifluoromethylphenyl)ethanone, and how are reaction conditions optimized?
Answer:
The compound is typically synthesized via Friedel-Crafts acylation using a trifluoroacetyl chloride derivative and a substituted benzene ring (e.g., 4-methoxy-3-trifluoromethylbenzene) in the presence of a Lewis acid catalyst like AlCl₃. Reaction optimization focuses on:
- Catalyst loading : Excess AlCl₃ (1.5–2.0 equivalents) ensures complete activation of the acyl chloride .
- Solvent selection : Dichloromethane or chlorobenzene is preferred for high electrophilic reactivity .
- Temperature control : Reactions are conducted at 0–5°C to minimize side reactions like over-acylation or ring deactivation .
Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product in >85% yield .
Basic: How is the compound characterized using spectroscopic and crystallographic methods?
Answer:
- NMR : ¹⁹F NMR is critical for confirming trifluoromethyl groups. For example, the ketone carbonyl adjacent to CF₃ shows a distinct quartet at δ ~-74 ppm (¹⁹F, J = 36.5 Hz) . ¹H NMR resolves methoxy protons as a singlet at δ ~3.9 ppm .
- XRD : Single-crystal X-ray diffraction (via SHELX software) confirms molecular geometry. The trifluoromethyl group exhibits bond angles of ~109.5°, consistent with sp³ hybridization .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the trifluoroacetyl group .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced: How can regioselectivity challenges in electrophilic substitution during synthesis be addressed?
Answer:
The methoxy and trifluoromethyl groups are ortho/para-directing but may compete. Strategies include:
- Blocking groups : Temporarily protect the methoxy group with a tert-butyldimethylsilyl (TBS) ether to direct acylation to the para position .
- Computational modeling : DFT calculations (e.g., Gaussian) predict electron density maps to identify reactive sites. For example, the trifluoromethyl group’s -I effect deactivates the ring, favoring substitution at the methoxy-adjacent position .
Advanced: What computational tools are used to model the compound’s electronic properties for catalytic applications?
Answer:
- DFT : Software like Gaussian or ORCA calculates HOMO/LUMO energies to assess redox activity. The ketone’s electron-withdrawing nature lowers the LUMO, enhancing electrophilicity in cross-coupling reactions .
- Molecular docking : AutoDock Vina predicts binding affinity with enzymes (e.g., cytochrome P450) for metabolic studies .
Advanced: How can conflicting XRD and NMR data be resolved during structure validation?
Answer:
- Multi-technique correlation : Combine XRD bond lengths with ¹³C NMR chemical shifts. For instance, the carbonyl carbon (δ ~183 ppm in ¹³C NMR) should align with XRD-measured C=O bond lengths (~1.21 Å) .
- Dynamic effects : Use variable-temperature NMR to rule out conformational flexibility causing spectral discrepancies .
Advanced: What role does this compound play in synthesizing fluorinated heterocycles?
Answer:
It serves as a precursor for indole and quinoline derivatives:
- Indole synthesis : React with hydrazine to form trifluoroacetylhydrazones, cyclized under acidic conditions to yield 3-(trifluoroacetyl)indoles .
- Quinoline derivatives : Condense with enamines to form trifluoromethyl-substituted quinolines, characterized by ¹⁹F NMR splitting patterns (δ ~-74 ppm) .
Advanced: How is the compound’s stability under varying pH and temperature conditions quantified?
Answer:
- Kinetic studies : Monitor degradation via HPLC at pH 2–12. The trifluoroacetyl group hydrolyzes rapidly at pH >10 (t₁/₂ = 2–3 hours) .
- Thermogravimetric analysis (TGA) : Decomposition begins at ~200°C, with mass loss corresponding to CF₃ and methoxy groups .
Advanced: What catalytic systems enhance its reactivity in cross-coupling reactions?
Answer:
- Palladium catalysts : Pd(OAc)₂ with Xantphos ligand enables Suzuki-Miyaura coupling with aryl boronic acids .
- Photoredox catalysis : Ru(bpy)₃²⁺ under blue light facilitates C–H trifluoromethylation of arenes .
Advanced: How are environmental impacts assessed for lab-scale synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
